[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine
Description
Properties
IUPAC Name |
(2-cyclopentyloxy-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)13(8-12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELBHHNHHGOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine typically follows a multi-step route:
Step 1: Formation of the cyclopentyloxy derivative
The starting material 4-methoxyphenol undergoes nucleophilic substitution with cyclopentyl bromide to introduce the cyclopentyloxy group at the ortho position relative to the methoxy substituent. This etherification is commonly carried out under basic conditions to promote the formation of the cyclopentyloxy ether.Step 2: Amination to form the methanamine group
The intermediate cyclopentyloxy-methoxybenzyl derivative is then subjected to amination, often involving formaldehyde and ammonia or a suitable amine source, to introduce the methanamine (-CH2NH2) group at the benzylic position.
This approach yields the target compound with the molecular formula C13H19NO2 and molecular weight 221.29 g/mol.
Detailed Reaction Conditions and Procedures
Etherification of 4-Methoxyphenol
- Reagents: 4-methoxyphenol, cyclopentyl bromide, base (e.g., potassium carbonate or sodium hydride)
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or acetone
- Temperature: Ambient to reflux conditions depending on the base and solvent
- Mechanism: The phenolic oxygen is deprotonated by the base, generating a phenolate ion that nucleophilically attacks the cyclopentyl bromide, resulting in the cyclopentyloxy ether.
Aminomethylation to Introduce Methanamine
- Reagents: The cyclopentyloxy-methoxybenzyl intermediate, formaldehyde (or paraformaldehyde), ammonia or ammonium salts
- Conditions: Typically conducted in aqueous or alcoholic media under mild heating
- Mechanism: The Mannich-type reaction proceeds via formation of an iminium intermediate from formaldehyde and ammonia, which then reacts with the benzylic position of the aromatic ring to introduce the aminomethyl group.
Representative Experimental Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification | 4-methoxyphenol, cyclopentyl bromide, K2CO3, DMF, reflux | 75-85 | Formation of 2-(cyclopentyloxy)-4-methoxybenzene intermediate |
| 2 | Aminomethylation | Intermediate, formaldehyde, NH3, EtOH, mild heating | 60-70 | Formation of this compound |
Alternative Synthetic Routes and Modifications
Some studies report the synthesis of related cyclopentyloxyanisole derivatives bearing various substituents for enhanced biological activity, involving additional steps such as condensation with cyclic ketones or heterocyclic ring formation. While these are more complex, the core preparation of the cyclopentyloxy-methoxyphenyl backbone remains consistent.
For example, condensation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with cyclic ketones under basic conditions yields benzylidene derivatives, which can be further functionalized. These methods highlight the versatility of the cyclopentyloxy-methoxyphenyl scaffold but are beyond the direct scope of synthesizing the methanamine compound.
Analytical Characterization
NMR Spectroscopy:
^1H NMR and ^13C NMR spectra confirm the aromatic substitution pattern and the presence of the aminomethyl group. Characteristic signals include aromatic protons, methoxy singlet (~3.8 ppm), cyclopentyl ring protons, and benzylic methylene protons adjacent to the amine.Mass Spectrometry:
Molecular ion peak at m/z 221 confirms the molecular weight.Infrared Spectroscopy:
Bands corresponding to aromatic C–H, methoxy C–O, and amine N–H stretching are observed.
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Starting Material | 4-methoxyphenol |
| Key Intermediate | 2-(Cyclopentyloxy)-4-methoxybenzene |
| Amination Reagents | Formaldehyde and ammonia |
| Typical Solvents | DMF, ethanol |
| Reaction Temperature Range | 0°C to reflux (etherification), mild heating (amination) |
| Typical Yields | 60–85% overall |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
Research Findings and Notes
The preparation method is well-established and reproducible, providing a reliable route to the compound for research purposes.
The compound serves as a key intermediate in the synthesis of derivatives with potential antitumor and enzyme inhibitory activities, as demonstrated in medicinal chemistry research involving cyclopentyloxyanisole scaffolds.
Optimization of reaction conditions such as base choice, solvent, and temperature can improve yields and purity.
The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the methanamine group to form secondary or tertiary amines, depending on the reducing conditions and reagents used.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, often involving cyclopentyloxy and methoxy substitutions on a phenyl ring. The synthesis typically requires careful control of reaction conditions to yield the desired product efficiently. The compound's chemical formula is , and its molecular structure contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds derived from the 2-cyclopentyloxyanisole scaffold, which includes [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine. Research indicates that derivatives of this scaffold exhibit significant inhibitory effects on various cancer cell lines, including liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancers. The mechanism involves the inhibition of enzymes such as COX-2, PDE4B, and TNF-α, which are implicated in tumor growth and inflammation .
Phosphodiesterase Inhibition
The compound has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE inhibitors are crucial in managing conditions like chronic obstructive pulmonary disease (COPD) and asthma. The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can reduce inflammation and promote bronchodilation. This makes this compound a candidate for further development as a therapeutic agent for respiratory diseases .
Buffering Agent in Biological Applications
In biological research, this compound serves as a non-ionic organic buffering agent used in cell cultures. It helps maintain pH levels within the optimal range (6-8.5), which is critical for various cellular processes and experiments .
Case Study 1: Antitumor Efficacy
A series of derivatives based on the 2-cyclopentyloxyanisole framework were synthesized and tested for antitumor activity. Compounds such as 4a, 7b, and 13 showed promising results with IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as new cancer treatments .
Case Study 2: PDE4 Inhibition
Research conducted on the synthesis of potent PDE4 inhibitors demonstrated that modifications to the cyclopentyloxy group could enhance inhibitory activity against PDE4 enzymes. This study not only confirmed the efficacy of these compounds but also provided insights into their structure-activity relationships (SAR), guiding future drug design efforts .
Mechanism of Action
The mechanism of action of [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The cyclopentyloxy and methoxy groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substitutions
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C13H19NO2.
Key Observations :
- Aromatic vs. Heterocyclic Cores : Replacing the benzene ring with pyridine (as in ) reduces molecular weight but may alter electronic properties and binding affinity in biological systems.
- Substituent Effects : The cyclopentyloxy group in the target compound enhances lipophilicity compared to simpler methoxy or chlorophenyl analogs (e.g., ).
Functional Group Variations
Isoindolinone Derivatives
The 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives (e.g., compound 5 in ) share the 3-cyclopentyloxy-4-methoxyphenyl motif but incorporate an isoindolinone ring instead of a methanamine group. These derivatives exhibit potent TNF-α inhibition (IC50 values in nanomolar range), highlighting the importance of the isoindolinone core for bioactivity .
Propanolamine Derivatives
Compounds like 32 and 33 in feature a propanolamine backbone linked to substituted benzyl groups. While they retain the 4-methoxyphenyl group, their elongated structures and additional chlorophenyl or benzyl substituents make them distinct in targeting AMPK activation and GDF15 induction .
Insights :
- The isoindolinone derivative and Rolipram share the 3-cyclopentyloxy-4-methoxyphenyl group, but their core structures (isoindolinone vs. pyrrolidinone) dictate divergent biological targets (TNF-α vs. PDE4).
- The target compound’s primary amine group may facilitate covalent bonding or salt formation in drug design, unlike the lactam rings in .
Solubility and Stability
Biological Activity
[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is a synthetic organic compound notable for its potential therapeutic applications, particularly in drug development targeting neurological and cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a cyclopentyloxy group and a methoxy group attached to a phenyl ring, linked to a methanamine group. This unique structure contributes to its biological activity through interactions with various molecular targets.
The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydrophobic nature of the cyclopentyloxy and methoxy groups enhances binding affinity and specificity.
1. Pharmacological Applications
- Neurological Disorders : The compound has been investigated for its potential in treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter systems.
- Cardiovascular Health : Preliminary studies suggest that it may have protective effects on cardiac tissues, potentially reducing ischemic damage.
2. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular functions, including inflammation regulation and neuronal signaling.
Case Study 1: PDE Inhibition
A study evaluated the potency of this compound as a PDE4 inhibitor. Results showed that it effectively inhibited PDE4 activity in vitro, leading to significant increases in cAMP levels in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases like asthma .
Case Study 2: Antitumor Activity
In another investigation, derivatives of the compound were tested for antitumor properties. The results indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines, demonstrating promise as potential anticancer agents. The mechanism was linked to the compound's ability to disrupt microtubule dynamics, akin to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| [2-(Cyclopentyloxy)phenyl]methanamine | Lacks methoxy group | Moderate PDE inhibition | Limited therapeutic use |
| [4-Methoxyphenyl]methanamine | Lacks cyclopentyloxy group | Low anti-inflammatory activity | General pharmacological use |
| [2-(Cyclopentyloxy)-4-hydroxyphenyl]methanamine | Hydroxyl instead of methoxy | Enhanced anti-inflammatory effects | Potential in inflammatory diseases |
Synthesis and Research Applications
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopentyloxy group followed by methylation reactions. Its role as a building block in synthesizing more complex organic molecules highlights its importance in medicinal chemistry .
Q & A
Q. How can this compound serve as a building block in materials science?
- Methodological Answer :
- Polymer Synthesis : Incorporate into polyurea networks via reaction with diisocyanates. Characterize thermal stability (TGA) and mechanical properties (DMA) .
- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu²⁺) to create MOFs with applications in gas storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
